Isoform Selectivity Profile: HBDDE vs. Pan-PKC Inhibitor GF 109203X (Bisindolylmaleimide I)
In in vitro kinase assays using purified enzymes, HBDDE demonstrates selective inhibition of PKCα and PKCγ with IC50 values of 43 μM and 50 μM, respectively, while exhibiting negligible activity against PKCδ, PKCβI, and PKCβII . This contrasts sharply with the pan-PKC inhibitor GF 109203X, which potently inhibits all classical and novel isoforms tested (PKCα/β/γ IC50 = 10-20 nM; PKCδ/ε IC50 = 100-200 nM), effectively ablating all PKC activity rather than parsing isoform-specific functions . The >2000-fold difference in potency between the compounds for classical isoforms underscores their distinct experimental utilities.
| Evidence Dimension | In vitro PKC isoform inhibitory activity (IC50) |
|---|---|
| Target Compound Data | PKCα: 43 μM; PKCγ: 50 μM; PKCδ, βI, βII: no significant inhibition |
| Comparator Or Baseline | GF 109203X: PKCα/β/γ = 10-20 nM; PKCδ/ε = 100-200 nM |
| Quantified Difference | HBDDE is >2000-fold less potent against classical PKCs than GF 109203X, but maintains a unique selectivity window for α and γ over δ/βI/βII. |
| Conditions | In vitro kinase assay with purified PKC isozymes and histone H1 substrate. |
Why This Matters
For researchers dissecting specific roles of PKCα or PKCγ in signaling cascades where other isoforms must remain functional, HBDDE provides a selectivity window unattainable with pan-PKC inhibitors like GF 109203X.
